molecular formula C8H3F4N B106677 4-Fluoro-2-(trifluoromethyl)benzonitrile CAS No. 194853-86-6

4-Fluoro-2-(trifluoromethyl)benzonitrile

Cat. No. B106677
CAS No.: 194853-86-6
M. Wt: 189.11 g/mol
InChI Key: LCCPQUYXMFXCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562994B2

Procedure details

To a solution of methacrylamide (153.00 g, 1797.88 mmol) in 800 mL of N,N-dimethylformamide was added 4-cyano-3-(trifluoromethyl)phenyl fluoride (200 g, 1057.58 mmol) at room temperature. The solution was cooled in a methanol/dry ice bath to −20° C. To this cooled solution was added sodium hydride (102 g, 2696.84 mmol), portion-wise, while keeping the reaction mixture temperature below 70° C. The reaction mixture was allowed to cool to room temperature and stirred for 4 hours under nitrogen atmosphere. Water (915 mL) was added followed by 18% HCl (250 mL) and hexane (970 mL). The resultant slurry was allowed to stir overnight. The solid was filtered, washed sequentially with water (3×150 mL) and hexane (100 mL), and dried at 60° C. to give the title product as an off white solid (260 g, 97%).
Quantity
153 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
970 mL
Type
solvent
Reaction Step Four
Name
Quantity
915 mL
Type
solvent
Reaction Step Five
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7]([C:9]1[CH:14]=[CH:13][C:12](F)=[CH:11][C:10]=1[C:16]([F:19])([F:18])[F:17])#[N:8].[H-].[Na+].Cl>CN(C)C=O.CCCCCC.O>[C:7]([C:9]1[CH:14]=[CH:13][C:12]([NH:6][C:1](=[O:5])[C:2]([CH3:4])=[CH2:3])=[CH:11][C:10]=1[C:16]([F:17])([F:18])[F:19])#[N:8] |f:2.3|

Inputs

Step One
Name
Quantity
153 g
Type
reactant
Smiles
C(C(=C)C)(=O)N
Name
Quantity
200 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)F)C(F)(F)F
Name
Quantity
800 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
102 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
970 mL
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
915 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture temperature below 70° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed sequentially with water (3×150 mL) and hexane (100 mL)
CUSTOM
Type
CUSTOM
Details
dried at 60° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)NC(C(=C)C)=O)C(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 260 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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